Dabcyl-lpetg-edans

Description

Contextualization of Förster Resonance Energy Transfer (FRET) Probes in Enzymatic Assays

At the heart of Dabcyl-LPETG-Edans's functionality is a photophysical phenomenon known as Förster Resonance Energy Transfer, or FRET. FRET is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (often a quencher). researchgate.netjove.comnih.gov For this energy transfer to occur, the donor and acceptor must be in close proximity, typically within 10 nanometers of each other, and the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. jove.comnih.gov

In the context of enzymatic assays, FRET provides a powerful method for monitoring enzyme activity in real-time. researchgate.netthno.org A substrate molecule is synthesized to contain both a donor fluorophore and an acceptor quencher. In its intact state, the proximity of the donor and quencher allows for efficient FRET, resulting in the quenching of the donor's fluorescence. researchgate.netacs.org When an enzyme cleaves the substrate, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission. researchgate.netacs.org This change in fluorescence can be measured and is directly proportional to the rate of the enzymatic reaction. acs.org

Evolution of this compound as a Research Tool for Sortase Enzymes

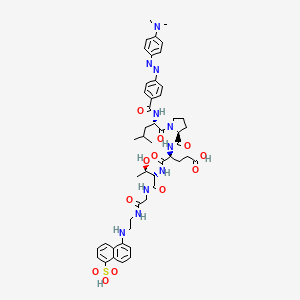

This compound is a prime example of a FRET-based substrate designed specifically for the study of sortase enzymes. medchemexpress.cominnopep.compubcompare.ai This peptide consists of the amino acid sequence Leucine-Proline-Glutamic acid-Threonine-Glycine (LPETG), which is the recognition motif for a major class of sortase enzymes, particularly Sortase A (SrtA). medchemexpress.compnas.orgdiva-portal.org The peptide is flanked by Dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoic acid) on one end, which acts as the quencher, and Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) on the other end, which serves as the fluorophore. acs.orgpnas.org

In its intact form, the Edans fluorescence is quenched by the nearby Dabcyl molecule. nih.gov However, when a sortase enzyme recognizes and cleaves the LPETG sequence, typically between the threonine and glycine (B1666218) residues, the Dabcyl and Edans moieties are separated. acs.orgmedchemexpress.compnas.org This separation eliminates the quenching effect, resulting in a detectable increase in fluorescence at an emission wavelength of approximately 490 nm when excited at around 340-350 nm. medchemexpress.cominnopep.comeurogentec.com This elegant design allows researchers to continuously monitor the activity of sortase enzymes and to screen for potential inhibitors. acs.orgmdpi.com

Significance of Sortase A in Bacterial Pathogenesis and Antimicrobial Target Discovery

Sortase A (SrtA) is a transpeptidase enzyme found in many Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus. mdpi.comnih.govnih.gov This enzyme plays a crucial role in bacterial virulence by anchoring a wide array of surface proteins to the peptidoglycan cell wall. pnas.orgnih.govnih.gov These surface proteins are often involved in critical pathogenic processes such as adhesion to host tissues, invasion of host cells, evasion of the host immune system, and the formation of biofilms. nih.govmdpi.com

The mechanism of SrtA involves recognizing the LPXTG motif within the C-terminus of a target surface protein. acs.orgpnas.org The enzyme cleaves the peptide bond between the threonine and glycine residues, forming a temporary covalent intermediate with the protein. acs.orggoogle.com This intermediate is then resolved by the nucleophilic attack of an amino group from the pentaglycine (B1581309) cross-bridge of the bacterial cell wall, resulting in the permanent anchoring of the surface protein. acs.orgresearchgate.net

Crucially, SrtA is not essential for the growth or viability of the bacteria, but it is a key determinant of their virulence. acs.orgnih.gov This makes SrtA an attractive target for the development of novel anti-infective therapies. nih.govnih.gov By inhibiting SrtA, it is possible to disarm the bacteria, rendering them less capable of causing infection, without exerting selective pressure that could lead to the development of antibiotic resistance. mdpi.comnih.gov

Overview of Research Applications for this compound

The unique properties of this compound have led to its widespread use in a variety of research applications, primarily centered on the study of sortase enzymes.

Key Research Applications:

Enzymatic Assays and Kinetic Studies: this compound is extensively used to measure the enzymatic activity and determine the kinetic parameters of sortase A. mdpi.comnih.gov Researchers can quantify the rate of substrate cleavage under different conditions to understand the enzyme's mechanism.

High-Throughput Screening (HTS) for Inhibitors: The FRET-based nature of the assay makes it highly amenable to high-throughput screening of large chemical libraries to identify potential inhibitors of sortase A. mdpi.commdpi.comresearchgate.netnih.gov This is a critical step in the discovery of new anti-virulence drugs. nih.gov

Structure-Activity Relationship (SAR) Studies: Once potential inhibitors are identified, this compound is used to evaluate the inhibitory potency of synthesized analogs. mdpi.comnih.gov This helps in understanding the structural features required for effective inhibition and in optimizing lead compounds.

Validation of SrtA as a Drug Target: The use of this substrate in various experimental models has provided substantial evidence supporting the role of SrtA in bacterial pathogenesis and validating it as a viable target for antimicrobial drug development. mdpi.comnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C49H62N10O12S |

|---|---|

Molecular Weight |

1015.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[[2-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]ethyl]amino]butan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C49H62N10O12S/c1-29(2)27-39(54-45(64)31-14-16-32(17-15-31)56-57-33-18-20-34(21-19-33)58(4)5)49(68)59-26-8-12-40(59)47(66)53-38(22-23-43(62)63)46(65)55-44(30(3)60)48(67)52-28-42(61)51-25-24-50-37-11-6-10-36-35(37)9-7-13-41(36)72(69,70)71/h6-7,9-11,13-21,29-30,38-40,44,50,60H,8,12,22-28H2,1-5H3,(H,51,61)(H,52,67)(H,53,66)(H,54,64)(H,55,65)(H,62,63)(H,69,70,71)/t30-,38+,39+,40+,44+/m1/s1 |

InChI Key |

HPGOHFBRZAKTIO-GHTKKYHLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Origin of Product |

United States |

Methodological Frameworks for Utilizing Dabcyl Lpetg Edans in Enzymatic Studies

Principles of FRET-Based Sortase Activity Assays with Dabcyl-LPETG-Edans

The synthetic peptide this compound is a specialized substrate designed for the sensitive detection of sortase enzyme activity, particularly Sortase A (SrtA), using Förster Resonance Energy Transfer (FRET). researchgate.netmedchemexpress.comanaspec.cominnopep.comnih.gov This assay principle hinges on the interaction between a fluorophore and a quencher molecule attached to a peptide backbone. researchgate.netnih.gov In this substrate, Edans (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) functions as the fluorophore, while Dabcyl (4-([4′-(dimethylamino)phenyl]azo)benzoic acid) acts as the quencher. researchgate.net

The core of the substrate is the LPETG sequence, which is the canonical recognition and cleavage motif for SrtA. researchgate.netnih.govinnopep.com In the intact peptide, the close proximity of the Dabcyl quencher to the Edans fluorophore results in the suppression of fluorescence emission. researchgate.net Sortase A catalyzes the cleavage of the peptide bond between the threonine (T) and glycine (B1666218) (G) residues within this motif. researchgate.net This cleavage reaction typically occurs in the presence of a nucleophile, such as triglycine (B1329560) (Gly₃). The enzymatic reaction separates the Edans fluorophore from the Dabcyl quencher, disrupting the FRET process and leading to a detectable increase in fluorescence. researchgate.netinnopep.com The rate of this fluorescence increase is directly proportional to the enzymatic activity of sortase, allowing for quantitative measurement. researchgate.netnih.gov

A typical reaction setup for a sortase activity assay using this compound involves combining the enzyme, the FRET substrate, and a nucleophile in a suitable buffer. nih.gov The concentrations of these components are critical for optimal assay performance and are often determined empirically.

The concentration of the this compound substrate is a key parameter to optimize. nih.gov Similarly, the concentration of the sortase enzyme should be adjusted to ensure a linear rate of reaction over the desired measurement period. The nucleophile, commonly triglycine, is also a crucial reactant in the transpeptidation reaction and its concentration must be sufficient to support the enzymatic turnover. nih.gov Temperature is another important factor, with many sortase assays performed at 37°C. nih.govnih.gov

Table 1: Typical Reaction Components for a Sortase A FRET Assay

| Component | Typical Concentration | Role in Assay |

| This compound | 20 µM | FRET Substrate |

| Sortase A | 2.5 µM | Enzyme |

| Triglycine (Gly₃) | 200 µM | Nucleophile |

| Buffer | (e.g., 50 mM Tris-Cl, 150 mM NaCl, 5 mM CaCl₂) | Maintain pH and ionic environment |

Data compiled from a representative study. nih.gov

The composition and ionic strength of the assay buffer can significantly impact sortase activity. researchgate.netnih.gov The buffer system must maintain a stable pH, typically around 7.5, which is optimal for SrtA activity. nih.govresearchgate.net Tris-HCl is a commonly used buffer for this purpose. nih.govresearchgate.net

The ionic strength of the buffer, often adjusted with salts like NaCl, can influence the enzyme's catalytic efficiency. researchgate.netnih.gov Furthermore, many sortase enzymes, including SrtA from Staphylococcus aureus, are calcium-dependent. nih.govresearchgate.net Therefore, the inclusion of calcium chloride (CaCl₂) in the assay buffer is often essential for maximal enzymatic activity. nih.govresearchgate.net The optimal concentration of each buffer component should be determined to ensure the assay conditions are not limiting the enzyme's performance.

Kinetic Characterization of Sortase Enzymes Using this compound

The this compound substrate is instrumental in determining the key kinetic parameters of sortase enzymes, such as the Michaelis constant (Kₘ) and the catalytic constant (k_cat). nih.govnih.gov By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten curve can be constructed. nih.gov

From this curve, the Kₘ, which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (V_max) can be derived. nih.gov The k_cat, or turnover number, is then calculated by dividing V_max by the total enzyme concentration. The ratio of k_cat/Kₘ provides a measure of the enzyme's catalytic efficiency. nih.gov These kinetic parameters are fundamental for understanding the enzyme's catalytic mechanism and for evaluating the efficacy of potential inhibitors.

Table 2: Key Kinetic Parameters for Sortase A

| Kinetic Parameter | Description |

| Kₘ | The substrate concentration at which the reaction velocity is half of V_max. |

| V_max | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| k_cat/Kₘ | The catalytic efficiency of the enzyme, reflecting its overall ability to convert substrate to product. |

Determination of Michaelis-Menten Parameters (Km, kcat)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the substrate concentration and the reaction rate. jackwestin.com The parameters derived from this model, the Michaelis constant (Km) and the catalytic constant (kcat), are crucial for characterizing an enzyme's efficiency and its affinity for a substrate. The this compound substrate is instrumental in determining these values for enzymes that recognize the LPXTG motif.

The process involves measuring the initial reaction velocity (v₀) at various concentrations of the this compound substrate while keeping the enzyme concentration constant. jackwestin.com The Km, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the Vmax itself are typically determined by fitting this data to the Michaelis-Menten equation using non-linear regression. wustl.edunih.gov

Once Vmax is established, the catalytic constant, kcat (also known as the turnover number), can be calculated. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. The calculation is performed using the equation:

kcat = Vmax / [E]t

Table 1: Representative Data for Michaelis-Menten Analysis This interactive table contains hypothetical data illustrating the relationship between this compound concentration and the initial rate of an enzymatic reaction, which is used to calculate kinetic parameters.

| Substrate Concentration [S] (µM) | Initial Velocity (v₀) (RFU/min) |

| 5 | 150 |

| 10 | 260 |

| 20 | 410 |

| 40 | 580 |

| 80 | 720 |

| 160 | 810 |

| 320 | 840 |

Analysis of Enzyme Reaction Rates and Initial Velocities

The analysis of enzyme reaction rates, particularly the initial velocity (v₀), is critical for understanding enzyme kinetics, as it reflects the rate before significant substrate depletion or product inhibition occurs. mdpi.comnih.gov The this compound assay is highly suited for this purpose due to its continuous and real-time nature.

Upon enzymatic cleavage of the substrate, the increase in fluorescence intensity is monitored over time using a fluorometer. The initial phase of this reaction, typically the first few minutes, exhibits a linear increase in fluorescence. The slope of this linear portion of the progress curve corresponds to the initial reaction velocity (v₀). researchgate.net By systematically varying conditions such as substrate concentration, enzyme concentration, pH, or temperature, researchers can gain insights into the enzyme's catalytic mechanism and how it is affected by different factors. jackwestin.com It is crucial to work under conditions where the rate is linearly dependent on the enzyme concentration to ensure accurate kinetic measurements. nih.gov

Integration with High-Throughput Screening (HTS) Platforms

The robust and sensitive nature of the fluorescence-based assay using this compound makes it highly amenable to high-throughput screening (HTS), a key process in drug discovery for identifying compounds that modulate the activity of a biological target from large libraries. nih.govazolifesciences.com The assay's "turn-on" signal upon substrate cleavage provides a direct and easily detectable readout suitable for automated platforms.

Miniaturization and Automation in Assay Development

A central goal in HTS is to maximize the number of compounds tested while minimizing costs and time. wiley.com This is achieved through miniaturization and automation. The this compound assay can be readily miniaturized from standard cuvettes to high-density microplate formats, such as 384- or 1536-well plates. nih.gov This transition significantly reduces the consumption of expensive reagents like the enzyme and the peptide substrate. wiley.com

Automation is integral to handling these high-density formats. azolifesciences.com Robotic liquid handlers are employed for precise and rapid dispensing of nanoliter to microliter volumes of the substrate, enzyme, buffer, and compounds from a screening library into the microplates. nih.gov Automated plate readers then measure the fluorescence signal from each well simultaneously or in rapid succession, generating vast amounts of data that can be processed by specialized software. azolifesciences.com This level of automation enables the screening of hundreds of thousands of compounds in a single campaign. nih.gov

Table 2: Typical HTS Assay Parameters for this compound This interactive table outlines the typical components and conditions for a miniaturized, automated high-throughput screening assay using the this compound substrate.

| Parameter | Description | Typical Value/Condition |

| Platform | Microplate format used for the assay. | 384-well or 1536-well plates |

| Reaction Volume | Total volume of the reaction mixture per well. | 5 - 20 µL |

| Substrate Conc. | Concentration of this compound. | Near the Km value |

| Enzyme Conc. | Concentration of the target enzyme. | Titrated for optimal signal window |

| Compound Conc. | Concentration of test compounds from the library. | 1 - 20 µM |

| Instrumentation | Equipment used for liquid handling and detection. | Acoustic dispensers, robotic liquid handlers, plate fluorometers |

| Readout | The signal being measured. | Fluorescence Intensity (Ex/Em ≈ 340/490 nm) medchemexpress.com |

| Incubation Time | Duration of the enzymatic reaction before reading. | 15 - 60 minutes |

Primary Screening of Compound Libraries

The primary application of the this compound HTS assay is the primary screening of large and diverse compound libraries to identify "hits"—compounds that inhibit the target enzyme. azolifesciences.comyu.edu These libraries can contain tens of thousands to millions of small molecules, natural products, or peptides.

In a typical inhibitor screen, each well of a microplate contains the enzyme, the this compound substrate, and a unique compound from the library. The reaction is initiated, and after a set incubation period, the fluorescence is measured. Wells containing effective inhibitors will exhibit low fluorescence, as the cleavage of the substrate is prevented. In contrast, wells with inactive compounds will show a high fluorescence signal. The results are often expressed as percent inhibition relative to control wells (containing no inhibitor), allowing for the identification and prioritization of hits for further study. nih.gov These initial hits then proceed to more rigorous testing to confirm their activity and determine their potency. researchgate.net

Applications of Dabcyl Lpetg Edans in Biochemical and Drug Discovery Research

Identification and Characterization of Sortase Inhibitors

Given that sortase enzymes are crucial for the virulence of many Gram-positive bacteria, they are attractive targets for the development of new anti-infective agents. mdpi.comnih.govnih.gov Dabcyl-LPETG-Edans is a cornerstone of high-throughput screening (HTS) campaigns to identify and characterize molecules that inhibit sortase activity. mdpi.compubcompare.ai

The FRET-based assay using this compound is a rapid and effective method for screening large libraries of compounds for potential sortase inhibitors. acs.org A reduction in the rate of fluorescence increase in the presence of a test compound indicates inhibition of sortase activity. acs.org This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

For example, in a screen of natural products, curcumin (B1669340) was identified as a S. aureus SrtA inhibitor with an IC50 of 7.9 ± 1.0 µM when using the this compound substrate. mdpi.com In another study, phage display was used to identify bicyclic peptide inhibitors of S. aureus SrtA, with the most potent peptides showing Ki values in the low micromolar range, such as 1.5 ± 0.4 μM for one peptide, as determined through assays with this compound. nih.gov

| Inhibitor | Target Enzyme | Substrate Used | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| Bicyclic Peptide 1 (ACPQLPPCRVSCG) | S. aureus SrtA | This compound | Ki = 4.3 ± 0.3 μM | nih.gov |

| Bicyclic Peptide 2 (ACTQRCPQLPPCG) | S. aureus SrtA | This compound | Ki = 2.4 ± 0.3 μM | nih.gov |

| Bicyclic Peptide 6 | S. aureus SrtA | This compound | Ki = 1.5 ± 0.4 μM | nih.gov |

| Curcumin | S. aureus SrtA | This compound | IC50 = 7.9 ± 1.0 µM | mdpi.com |

| N1287 | S. aureus SrtA | This compound | IC50 < 50 µM | mdpi.com |

| N2576 | S. aureus SrtA | This compound | IC50 < 50 µM | mdpi.com |

| p-hydroxymercuribenzoic acid (p-HMB) | S. aureus SrtA | This compound | IC50 within reported range | mdpi.com |

Beyond identifying inhibitors, this compound is used to investigate how these molecules work. The catalytic mechanism of SrtA involves a key cysteine residue (Cys184) in the active site, which performs a nucleophilic attack on the LPXTG motif to form a thioester acyl-enzyme intermediate. acs.orgasm.org

Elucidation of Sortase Enzyme Structure-Function Relationships

The this compound substrate has been used in conjunction with structural biology techniques to understand the molecular basis of sortase function. Crystal structures of SrtA in complex with the LPETG peptide have revealed the precise interactions within the active site. rcsb.org These studies show that the substrate binds in a concave plane, with the scissile bond between threonine and glycine (B1666218) positioned between the catalytic Cys184 and a conserved Arginine (Arg197) residue. rcsb.orgasm.orgresearchgate.net

The functional data obtained from cleavage assays using this compound are critical for validating the hypotheses derived from these structures. For example, mutating key residues in the active site, such as Arg197, and then measuring the resulting enzyme's activity on the FRET substrate can confirm their importance in catalysis. asm.org This combination of structural and functional data provides a comprehensive picture of how sortases recognize their substrates and perform their catalytic function, which is essential for the rational design of novel inhibitors. acs.org

Correlating Enzymatic Activity with Structural Dynamics

This compound and its analogs are instrumental in dissecting the relationship between the structural dynamics of sortase A and its catalytic function. Studies have revealed that SrtA is not a rigid structure but rather a dynamic enzyme that utilizes conformational sampling to bind its substrate. nih.gov

Structural analyses of SrtA have yielded different models, notably from X-ray crystallography and NMR spectroscopy, which suggest different substrate binding modes. nih.gov In the crystal structure of SrtA complexed with an LPETG substrate, the peptide binds to a shallow, solvent-exposed crevice, several angstroms away from the active site. In this conformation, key catalytic residues, Cysteine-184 (Cys184) and Histidine-120 (His120), are not correctly positioned for catalysis. nih.gov Conversely, the NMR model shows the substrate analog positioned in a deep groove formed by the opening of the β7-β8 loop, with Cys184 and His120 properly aligned to form the thioester intermediate. nih.gov

This discrepancy between the static crystal structure and the solution-based NMR model highlights the importance of enzyme dynamics. The use of FRET substrates like this compound allows researchers to measure the kinetic consequences of these structural states. The enzymatic assay provides quantitative data on how efficiently the enzyme proceeds through the catalytic cycle, which is understood to involve a ping-pong double displacement mechanism. nih.gov

Furthermore, structural dynamics are influenced by factors such as ion binding. The structure of SrtA reveals a calcium-binding site. pnas.org The binding of Ca2+ ions can perturb the groove that leads to the active site, suggesting that these cations may activate the enzyme by facilitating more effective substrate binding. pnas.org Assays using this compound can quantify the increase in catalytic rate in the presence of calcium, directly linking the ion-induced structural change to a change in enzymatic activity.

Table 1: Comparison of SrtA Structural Models and Catalytic Implications

| Feature | X-ray Crystallography Model | NMR Spectroscopy Model | Implication for Enzymatic Activity |

| Substrate Binding Site | Shallow, solvent-exposed crevice. nih.gov | Deep groove created by the opening of the β7-β8 loop. nih.gov | Demonstrates conformational flexibility in substrate recognition. |

| Active Site Residue Orientation | Cys184 and His120 are improperly oriented for catalysis. nih.gov | Cys184 and His120 are properly aligned for thioester formation. nih.gov | Suggests that the enzyme must undergo a conformational change to become catalytically active. |

| Enzyme State | Represents a pre-catalytic or non-productive state. | Represents a catalytically competent state. nih.gov | The enzyme likely samples multiple conformations, with only a subset being active. |

Mutational Analysis of Active Site Residues

The this compound substrate is crucial for performing mutational analyses to identify and characterize the roles of specific amino acid residues within the SrtA active site. By systematically mutating residues and measuring the subsequent change in enzymatic activity with the FRET assay, researchers have pinpointed a highly conserved catalytic triad (B1167595) essential for function. rsc.org

The key residues in the S. aureus SrtA active site are Cysteine-184, Histidine-120, and Arginine-197. nih.govrsc.org The catalytic mechanism involves a nucleophilic attack by the sulfhydryl group of Cys184 on the peptide bond between threonine and glycine in the LPXTG motif. acs.orgpnas.org His120 is thought to act as a general base, while Arg197 helps to stabilize the resulting oxoanion intermediate. rsc.org

Mutational studies have confirmed the critical nature of these residues. For instance, replacing Cys184 with an alanine (B10760859) (C184A) completely abolishes the enzyme's ability to cleave its substrate, as demonstrated by the lack of fluorescence increase in assays with this compound. pnas.org This confirms Cys184 as the catalytic nucleophile. Similarly, mutations of His120 and Arg197 lead to significant reductions in catalytic efficiency, underscoring their importance in the reaction mechanism. nih.gov

These experiments, which rely on the straightforward and quantitative readout from the this compound FRET assay, have been fundamental to building a detailed model of SrtA catalysis. acs.orgpnas.org This knowledge is not only important for understanding the basic biology of the enzyme but also for designing inhibitors that target these essential active site residues.

Table 2: Effect of Active Site Mutations on SrtA Enzymatic Activity

| Active Site Residue | Proposed Role | Effect of Mutation | Reference |

| Cysteine-184 (Cys184) | Catalytic nucleophile; performs nucleophilic attack on the LPXTG motif. | Exchange with alanine (C184A) abolishes enzymatic activity. | pnas.org |

| Histidine-120 (His120) | Acts as a general base to facilitate the nucleophilic attack. | Mutation leads to a significant loss of catalytic activity. | nih.govrsc.org |

| Arginine-197 (Arg197) | Stabilizes the oxoanion intermediate formed during catalysis. | Mutation leads to a significant loss of catalytic activity. | nih.govrsc.org |

Advanced Research and Emerging Directions with Dabcyl Lpetg Edans

Development of Modified Sortase Substrates for Specific Research Questions

The Dabcyl-LPETG-Edans peptide has been a foundational tool for studying sortase A (SrtA) activity. However, the evolving questions in chemical biology and drug discovery necessitate the development of modified substrates. These modifications are primarily centered around two aspects: the fluorescent reporters (FRET pairs) and the peptide recognition sequence itself. Such alterations aim to enhance assay sensitivity, explore the substrate specificity of sortase enzymes, and develop orthogonal ligation systems.

Exploration of Alternative FRET Pairs

While the Dabcyl-Edans pair is widely used, its spectral properties may not be optimal for all applications, particularly in complex biological media where background fluorescence can be an issue. Researchers have explored alternative Förster Resonance Energy Transfer (FRET) pairs to overcome these limitations and improve assay performance. The choice of a FRET pair is critical as it influences the sensitivity and dynamic range of the assay.

Recent advancements have introduced FRET pairs with improved photophysical properties, such as higher quantum yields, greater photostability, and emission wavelengths in the longer, less autofluorescent regions of the spectrum. For instance, the 5-FAM/QXL® 520 and HiLyte™ Fluor 488/QXL® 520 pairs have been successfully used in FRET-based assays for other proteases. eurogentec.com A key advantage of pairs like HiLyte™ Fluor 488/QXL® 520 is their stable fluorescent signal at acidic pH, which is crucial for studying enzymes that are most active under such conditions. eurogentec.com

The table below compares the Dabcyl-Edans pair with some of these emerging alternatives.

| FRET Pair | Donor | Acceptor (Quencher) | Excitation (nm) | Emission (nm) | Key Features |

| Dabcyl-Edans | Edans | Dabcyl | ~340-350 | ~490-538 | Classic FRET pair for sortase assays; susceptible to photobleaching and background fluorescence. medchemexpress.comresearchgate.net |

| Abz-Dnp | Abz | Dnp | ~320 | ~420 | Alternative FRET pair used in some sortase inhibition studies. |

| 5-FAM/QXL® 520 | 5-FAM | QXL® 520 | ~490 | ~520 | Higher wavelength emission reduces background fluorescence from biological samples. eurogentec.com |

| HiLyte™ Fluor 488/QXL® 520 | HiLyte™ Fluor 488 | QXL® 520 | ~490 | ~520 | Provides a stable fluorescent signal at acidic pH, making it suitable for enzymes active in low pH environments. eurogentec.com |

Engineering of Peptide Sequences for Novel Enzyme Specificities

The specificity of Staphylococcus aureus sortase A for the LPXTG motif is a cornerstone of its biological function and its application in protein engineering. However, this stringent specificity can also be a limitation. Consequently, significant research has focused on engineering both the sortase enzyme and its peptide substrate to create novel, orthogonal enzyme-substrate pairs.

One approach involves modifying the canonical LPETG sequence to probe the plasticity of the enzyme's active site. Studies have shown that substitutions at certain positions within the motif can be tolerated, albeit often with reduced efficiency. For example, substituting the glutamic acid (E) in the LPETG sequence with methionine (M) to create LPMTG has been shown to increase the incorporation of the peptide into the cell wall of S. aureus. plos.org

A more advanced strategy involves the directed evolution of sortase A to recognize entirely new peptide sequences. Through techniques like yeast display, researchers have successfully evolved sortase A variants that preferentially recognize altered motifs such as LAXTG and LPXSG with high activity and specificity. nih.gov These engineered sortases, paired with their cognate substrates, enable simultaneous and orthogonal protein modifications in a single pot. nih.gov

The development of these novel specificities is critical for applications requiring multiple, distinct labeling events on the same protein or in the same biological system. The table below summarizes key findings in the engineering of sortase A substrate sequences.

| Original Sequence | Engineered Sequence | Key Finding | Reference |

| LPETG | LPMTG | Approximately threefold increase in incorporation into the S. aureus cell wall. | plos.org |

| LPETG | LAETG | An evolved sortase A variant showed a 51,000-fold change in specificity for LAETG over LPETG. | nih.gov |

| LPETG | LPESG | An evolved sortase A variant exhibited a 125-fold change in specificity for LPESG over LPETG. | nih.gov |

| LPETG | Positively charged extensions | Elongating the LPETG-amide with a sequence of positively charged amino acids increased incorporation efficiency by 20-fold at concentrations of 10 µM, 100 µM, and 250 µM. | plos.org |

Integration with Complementary Analytical Techniques

While FRET-based assays provide a convenient, real-time measure of sortase A activity, a comprehensive understanding of the reaction requires the integration of complementary analytical techniques. Mass spectrometry and chromatographic methods are indispensable for confirming product identity, monitoring reaction kinetics, and quantifying components in a mixture.

Mass Spectrometry for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for the unambiguous identification of peptides and their modifications. In the context of this compound research, MS is routinely used to verify the molecular weight and purity of the synthesized substrate. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide high-resolution mass data, confirming that the correct Dabcyl and Edans moieties have been conjugated to the LPETG peptide. nih.govnih.gov

Beyond initial characterization, MS can be used to analyze the products of the sortase A reaction. By measuring the mass of the cleavage products, researchers can confirm the precise site of enzymatic cleavage. This is particularly important when studying engineered sortases or modified substrates to ensure the reaction proceeds as expected.

| Mass Spectrometry Technique | Application in this compound Research |

| Electrospray Ionization (ESI-MS) | Verification of the molecular weight of the this compound substrate and its cleavage products. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Confirmation of the identity of synthesized peptides and analysis of reaction mixtures. nih.gov |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of this compound and the quantitative analysis of sortase A activity. Reversed-phase HPLC is the standard method for purifying the synthesized FRET substrate, separating it from unreacted starting materials and byproducts. nih.gov

Furthermore, HPLC-based assays offer a robust alternative to fluorescence-based methods for monitoring sortase A kinetics. In an HPLC assay, the reaction mixture is injected onto a column at various time points. The uncleaved substrate (this compound) and the cleaved fluorescent product (e.g., G-Edans) are separated based on their hydrophobicity and detected by a fluorescence or UV detector. researchgate.net The area under each peak is proportional to the concentration of the corresponding species, allowing for precise quantification of substrate consumption and product formation over time. researchgate.net This method is particularly valuable for obtaining accurate kinetic parameters, as it is less susceptible to artifacts like the inner filter effect that can affect fluorescence plate reader assays. researchgate.net

| Chromatographic Method | Role in this compound Research |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of the synthesized this compound peptide. nih.gov Separation and quantification of the substrate and cleavage products to monitor reaction kinetics. researchgate.netresearchgate.net |

Computational Approaches in this compound Assisted Research

Computational modeling and simulation have become increasingly important in enzymology, providing insights that are often difficult to obtain through experimental methods alone. In the study of sortase A and its interaction with substrates like this compound, computational approaches offer a molecular-level understanding of the recognition and catalytic mechanisms.

Molecular docking and molecular dynamics (MD) simulations are used to model the binding of the LPETG motif to the active site of sortase A. researchgate.net These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. researchgate.net For instance, computational studies have highlighted conformational changes in sortase A upon substrate binding, such as the movement of a dynamic loop that optimizes the binding groove for the peptide. nih.gov

These computational models are also invaluable for rational drug design. By understanding the precise interactions between the LPETG substrate and sortase A, researchers can design peptidomimetic inhibitors that bind more tightly to the active site, potentially leading to the development of novel anti-infective agents. rsc.org Furthermore, computational approaches can guide the engineering of sortase A variants with altered specificities by predicting the effects of mutations on substrate binding. nih.gov

| Computational Method | Application in Sortase A Research |

| Molecular Docking | Predicts the preferred binding orientation of the LPETG substrate or inhibitors within the sortase A active site. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the sortase A-substrate complex over time, revealing conformational changes and key interactions. nih.govnih.gov |

| Computational Binding Analysis | Supports the design and optimization of peptidomimetic inhibitors based on the LPETG recognition motif. rsc.org |

Molecular Docking and Virtual Screening for Ligand Discovery

Molecular docking and virtual screening are powerful computational techniques used to identify potential drug candidates from large libraries of small molecules. youtube.commdpi.com In the context of enzymes that recognize the LPETG motif, such as sortase A, these methods are employed to find inhibitors that can block the enzyme's active site and prevent the processing of its natural substrates. anaspec.comnih.gov

The process begins with a detailed three-dimensional model of the target enzyme. Virtual screening then involves computationally placing thousands to millions of virtual compounds into the enzyme's binding pocket. nih.govschrodinger.com Scoring functions are used to predict the binding affinity and orientation of each compound. Those with the most favorable scores are selected for experimental validation.

While this compound itself is primarily a laboratory tool for measuring enzyme activity, the foundational knowledge of how its LPETG sequence binds to the enzyme is critical for these computational efforts. labscoop.com Docking studies focus on replicating the known binding mode of the LPXTG motif to ensure the accuracy of the computational model. Once validated, this model can be used in virtual screening campaigns to discover novel ligands that mimic this interaction or otherwise block the active site. This structure-based approach is a cost-effective and rapid alternative to traditional high-throughput screening. youtube.com

Table 1: Key Parameters in Virtual Screening for Sortase A Inhibitors

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Target Receptor | 3D crystal structure of the target enzyme (e.g., Sortase A). | The binding site for the LPETG sequence of the substrate is the primary target for docking. |

| Compound Library | Large database of small molecules (e.g., ZINC, Enamine). schrodinger.com | Screened to find molecules that can competitively inhibit the binding of LPETG-containing substrates. |

| Docking Algorithm | Software used to predict the conformation of the ligand in the binding site (e.g., Glide, AutoDock). | Aims to predict binding modes similar to the natural substrate motif found in this compound. |

| Scoring Function | Calculates the predicted binding affinity (e.g., docking score in kcal/mol). | Prioritizes compounds that are predicted to bind more tightly than the natural LPETG substrate. |

| Hit Compounds | Top-scoring molecules selected for further experimental testing. | Validated in assays that often use this compound to measure the inhibition of enzyme activity. nih.gov |

Modeling of Enzyme-Substrate Interactions

Understanding the precise molecular interactions between an enzyme and its substrate is fundamental to enzymology and drug design. nih.gov Computational modeling provides insights into these interactions at an atomic level, revealing details that are often difficult to capture through experimental methods alone. For the this compound substrate, modeling focuses on the interactions between the LPETG peptide sequence and the active site of the target enzyme, typically sortase A. nih.govpnas.org

These models are built using the crystal structure of the enzyme, often in complex with a substrate analog. Molecular dynamics simulations can then be used to observe the dynamic behavior of the enzyme-substrate complex over time. nih.gov This allows researchers to identify key amino acid residues in the enzyme that are crucial for substrate recognition, binding, and catalysis. For instance, modeling has elucidated how the universally conserved LPXTG motif is recognized and cleaved by sortase A. nih.gov

These computational approaches can map out the network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the substrate in the active site. This detailed understanding is invaluable for the rational design of inhibitors that can disrupt these critical interactions. By modeling how the LPETG sequence fits into the catalytic pocket, researchers can design small molecules that bind with higher affinity, leading to more potent and specific inhibitors. nih.gov

Table 2: Modeled Interactions between LPETG Motif and Sortase A Active Site

| Interacting Moiety | Enzyme Residue (Example) | Type of Interaction | Significance |

|---|---|---|---|

| Leucine (L) of LPETG | Hydrophobic pocket | van der Waals / Hydrophobic | Anchors the substrate in the active site. |

| Proline (P) of LPETG | Specific backbone atoms | Hydrogen bonding | Induces a specific turn in the substrate required for proper positioning. |

| Threonine (T) of LPETG | Catalytic Cysteine | Covalent bond (intermediate) | The site of nucleophilic attack by the enzyme for cleavage. pnas.org |

Challenges and Future Perspectives in Dabcyl Lpetg Edans Based Research

Methodological Considerations and Assay Limitations

While the Dabcyl-LPETG-Edans based assay is a convenient and widely used method for measuring sortase activity, researchers must be cognizant of its inherent limitations and methodological nuances to ensure the generation of accurate and reproducible data.

Interference from Autofluorescence in Complex Samples

A significant challenge in utilizing this compound, particularly in complex biological samples or during the screening of natural product libraries, is the interference from autofluorescent compounds. The excitation and emission wavelengths of the Edans fluorophore (approximately 340 nm and 490 nm, respectively) fall within a range where many biological molecules and synthetic compounds naturally fluoresce. This intrinsic fluorescence can mask the signal generated from the enzymatic cleavage of the substrate, leading to false-negative or inaccurate results.

To mitigate this, it is standard practice to pre-screen compound libraries for autofluorescence at the assay's excitation and emission wavelengths. Compounds exhibiting significant intrinsic fluorescence may need to be excluded or tested using alternative assay formats.

Comparative Performance with Other Substrates and Assay Formats

The performance of this compound should be considered in the context of other available sortase substrates and assay formats. Each method presents a unique set of advantages and disadvantages.

One of the primary drawbacks of the this compound substrate is its relatively low susceptibility to Sortase A cleavage, which often necessitates long incubation times (at least 4 hours) to achieve a sufficient signal-to-background ratio. This can be a limiting factor in high-throughput screening applications. In contrast, other FRET-based substrates have been developed to address this limitation. For instance, a substrate utilizing a 5-carboxyfluorescein (5-FAM) fluorophore and a QXL™ quencher has been shown to be more readily cleaved by SrtA, allowing for the detection of inhibitor activity within as little as 10 minutes. Furthermore, the longer excitation and emission wavelengths of 5-FAM are less prone to interference from the autofluorescence of natural compounds.

Beyond FRET-based assays, other methods for measuring sortase activity exist, each with its own set of characteristics. High-performance liquid chromatography (HPLC)-based assays, for example, can directly measure the formation of the cleaved product and provide highly quantitative data. However, HPLC is not amenable to high-throughput screening. Another FRET-based substrate, Abz-LPETG-Dap(Dnp)-NH2, has also been widely used.

A novel approach utilizing transpeptidation-directed intramolecular Förster resonance energy transfer at the single-molecule level has been developed. This highly sensitive method can detect sortase A activity at picomolar concentrations and is less susceptible to the inner filter effect that can plague bulk fluorescence measurements nih.gov.

| Assay Format | Substrate | Advantages | Disadvantages |

| Bulk Fluorescence (FRET) | This compound | Commercially available, well-established. | Susceptible to autofluorescence, requires long incubation times. |

| Bulk Fluorescence (FRET) | 5-FAM/QXL | Higher susceptibility to cleavage, less autofluorescence interference. | May be more expensive or less readily available. |

| Bulk Fluorescence (FRET) | Abz-LPETG-Dap(Dnp)-NH2 | Established alternative to Dabcyl-Edans pair. | Similar limitations regarding autofluorescence. |

| Single-Molecule FRET | Cyanine dye-peptide conjugates | High sensitivity, overcomes inner filter effect. | Requires specialized equipment (TIRF microscopy). |

| HPLC | Various LPXTG peptides | Highly quantitative, directly measures product formation. | Low-throughput, not suitable for screening. |

Potential for Expanded Utility in Diverse Biological Systems

The application of this compound and similar substrates has predominantly been focused on the study of sortases from well-characterized Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. However, the conservation of the LPXTG motif and sortase A homologues across a wide range of Gram-positive bacteria suggests a broader potential for its use.

Research has already demonstrated the utility of this compound and its analogs for screening inhibitors against sortases from other clinically relevant bacteria, including Staphylococcus epidermidis and Bacillus anthracis. The substrate has been instrumental in identifying novel natural and synthetic compounds that can inhibit sortase activity in these organisms.

Furthermore, the transpeptidase activity of sortase A is not limited to bacterial cell wall synthesis. It has been harnessed as a powerful tool for protein engineering and ligation, a technique often referred to as "sortagging". In this context, this compound can be used to study the kinetics and efficiency of sortase-mediated ligation reactions. While most of this work has been performed in vitro, there is growing interest in applying this technology within eukaryotic cells for site-specific protein modification and labeling. The use of a this compound-like substrate could be valuable for optimizing these intracellular sortagging systems.

Strategic Directions for Novel Sortase Modulator Discovery and Mechanistic Enzymology

The this compound substrate will continue to be a valuable asset in the discovery of novel sortase modulators. High-throughput screening campaigns utilizing this substrate are an effective strategy for identifying hit compounds that can serve as starting points for the development of new anti-infective agents. The quantitative nature of the assay allows for the determination of inhibitor potency (e.g., IC50 values) and can be adapted to various microplate formats for automated screening.

Beyond inhibitor discovery, this compound plays a crucial role in mechanistic enzymology. The continuous nature of the fluorescent assay allows for the real-time monitoring of enzyme kinetics. This has been instrumental in elucidating the catalytic mechanism of sortase A, which proceeds via a ping-pong mechanism involving the formation of a thioacyl-enzyme intermediate.

Kinetic studies using this compound have been used to:

Determine key kinetic parameters such as Km and kcat for wild-type and mutant sortase enzymes.

Investigate the substrate specificity of sortases from different bacterial species.

Characterize the mode of action of various sortase inhibitors (e.g., competitive, non-competitive, or irreversible).

The data generated from these studies provide fundamental insights into the structure-function relationships of sortase enzymes and can guide the rational design of more potent and specific inhibitors. For instance, kinetic analysis of engineered sortase A mutants with enhanced activity has been facilitated by FRET-based assays using Dabcyl-QALPETGEE-Edans nih.govplos.org.

Q & A

Q. How to design collaborative studies using this compound across multiple institutions while maintaining data consistency?

- Methodological Answer : Standardize protocols via inter-lab workshops and shared reference samples (e.g., centrally aliquoted substrates). Implement cloud-based data entry templates with pre-defined fields (e.g., enzyme units, dilution factors). Conduct pre-study harmonization experiments to calibrate instruments and align analytical pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.